N-(3-chloro-4-fluorophenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Description
The exact mass of the compound this compound is 438.0120304 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2FN4O2S/c19-10-1-3-11(4-2-10)23-17(27)25-18-24-13(9-28-18)8-16(26)22-12-5-6-15(21)14(20)7-12/h1-7,9H,8H2,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGHHKMCEKYAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15ClF2N2O
- Molecular Weight : 320.76 g/mol
The presence of halogen atoms (chlorine and fluorine) and the thiazole moiety suggest that this compound may exhibit unique interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including compounds similar to this compound. In particular, thiazole derivatives have shown promising activity against various strains of bacteria and fungi. For instance, certain thiazole compounds demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 8 µg/mL |
| Compound B | E. faecium | 16 µg/mL |
| N-(3-chloro-4-fluorophenyl)-2-(...) | Candida auris | 32 µg/mL |
Anticancer Activity
The anticancer properties of thiazole derivatives have also been extensively studied. In vitro assays have demonstrated that certain derivatives can significantly reduce cell viability in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. For example, a study found that a related thiazole compound decreased the viability of Caco-2 cells by approximately 39.8% at a concentration of 100 µM .
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | Viability Reduction (%) | p-value |
|---|---|---|---|
| Compound X | A549 | 31.9 | <0.05 |
| N-(3-chloro-4-fluorophenyl)-2-(...) | Caco-2 | 39.8 | <0.001 |
The biological activity of N-(3-chloro-4-fluorophenyl)-2-(...) is believed to stem from its ability to interact with specific molecular targets within cells. The chloro and fluoro substituents enhance binding affinity to enzymes or receptors, potentially leading to inhibition or activation of critical biochemical pathways. This mechanism could explain the observed antimicrobial and anticancer effects.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various thiazole derivatives against resistant bacterial strains. Among them, compounds structurally related to N-(3-chloro-4-fluorophenyl)-2-(...) exhibited notable activity against drug-resistant pathogens, suggesting their potential as lead compounds for further development .
Study on Anticancer Properties
Another significant study evaluated the anticancer potential of thiazole derivatives in vitro. The results indicated that modifications in the thiazole structure could enhance anticancer activity against specific cell lines, emphasizing the importance of structure-activity relationships (SARs) in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
